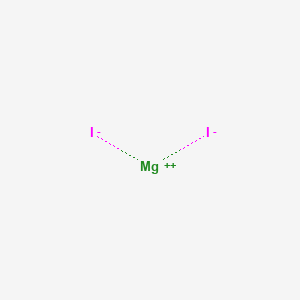

Magnesium iodide

Description

Properties

IUPAC Name |

magnesium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJIBCZHWBKSL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgI2, I2Mg | |

| Record name | magnesium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065056 | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.114 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octahydrate: White deliquescent solid; Easily discolored by light and air; Soluble in water; [Merck Index] White odorless beads; Soluble in water; [MSDSonline] | |

| Record name | Magnesium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-58-9 | |

| Record name | Magnesium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Magnesium Iodide with Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium iodide (MgI₂), a versatile reagent in organic synthesis, exhibits a rich and complex coordination chemistry with ethereal solvents. This guide provides a comprehensive technical overview of the structural, thermodynamic, and reactive properties of this compound-ether complexes. Key aspects, including the nature of the Mg-O and Mg-I bonds, the influence of the ether's structure on coordination geometry, and the pivotal role of these complexes in Grignard reagent formation and subsequent chemical transformations, are discussed in detail. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for the synthesis and characterization of these important chemical entities are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical principles. This document serves as an essential resource for researchers and professionals working in the fields of organic synthesis, organometallic chemistry, and drug development, where the nuanced behavior of this compound etherates is of critical importance.

Introduction

The coordination chemistry of magnesium halides with ethers is a cornerstone of organometallic chemistry, primarily due to its central role in the formation and reactivity of Grignard reagents. Among the magnesium halides, this compound (MgI₂) presents unique characteristics owing to the large size and high polarizability of the iodide anion. The interaction of MgI₂ with ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) leads to the formation of stable adducts, often referred to as this compound etherates. These etherates are not mere solvates but well-defined coordination complexes with distinct stoichiometries and geometries that significantly influence their solubility, stability, and reactivity.

Understanding the intricate details of this coordination chemistry is paramount for controlling the outcome of a wide array of organic reactions. For instance, the nature of the MgI₂-ether complex can affect the Schlenk equilibrium, which governs the composition of Grignard reagents in solution, and can also act as a Lewis acid catalyst in various transformations. This guide aims to provide a detailed exploration of the coordination chemistry of this compound with ethers, presenting key quantitative data, experimental methodologies, and visual representations of important chemical processes to aid researchers in harnessing the full potential of these versatile reagents.

Structural Chemistry of this compound-Ether Complexes

The coordination environment around the magnesium center in MgI₂-ether complexes is highly dependent on the nature of the ether, the stoichiometry of the complex, and the physical state (solid or solution).

Coordination with Diethyl Ether (Et₂O)

In diethyl ether solution, this compound has been shown to exist as a dimeric species.[1] Large-angle X-ray scattering (LAXS) measurements on a 2.8 M solution of MgI₂ in diethyl ether revealed a dimeric structure with a square-planar arrangement of two magnesium and two bridging iodide ions.[1] Each magnesium atom is likely coordinated to three diethyl ether molecules, resulting in an overall octahedral coordination geometry.[1]

The solid-state structure of di-iodo-bis(diethyl ether)-magnesium, [MgI₂(OEt₂)₂], provides further insight into the coordination. In this complex, the magnesium atom is tetrahedrally coordinated to two iodide ions and the oxygen atoms of two diethyl ether molecules.

Coordination with Tetrahydrofuran (THF)

In tetrahydrofuran, a stronger Lewis base than diethyl ether, MgI₂ tends to form monomeric species.[1] LAXS studies of a 1.7 M solution of MgI₂ in THF suggest the predominance of a dissociated complex, likely the MgI⁺ cation, and a tetrahedral MgI₂ complex.[1] The stronger solvating power of THF favors the disruption of the iodide bridges that are characteristic of the dimeric structure observed in diethyl ether.[1]

Coordination with 1,4-Dioxane

1,4-Dioxane, a bidentate ether, can coordinate to this compound in various ways, often leading to the formation of polymeric structures. The addition of dioxane to ethereal solutions of Grignard reagents (RMgI) is a common method to precipitate magnesium halides as dioxane adducts, thereby shifting the Schlenk equilibrium. This precipitation is due to the formation of sparingly soluble coordination polymers of the type [(μ-diox)MgI₂]∞.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its ether complexes.

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value | Reference |

| Molar Mass | 278.1139 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Density | 4.43 g/cm³ (anhydrous solid) | [2] |

| Melting Point | 637 °C (decomposes) | [2] |

| Crystal Structure | Hexagonal | [2] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -364 kJ/mol (solid) | [3] |

| Standard Molar Entropy (S°₂₉₈) | 134 J/(mol·K) (solid) | [3] |

Table 2: Structural Data for this compound-Ether Complexes

| Complex/Solvent | Method | Mg-I Bond Length (Å) | I-I Distance (Å) | Coordination Geometry | Reference |

| MgI₂ in Diethyl Ether | LAXS | 2.65(2) | 3.75(2) (diagonal), 5.30 (linear) | Octahedral (dimer) | [1] |

| MgI₂ in Tetrahydrofuran | LAXS | 2.56(2) | 4.44(4) | Tetrahedral (monomer) | [1] |

| Anhydrous MgI₂ | Single Crystal X-ray | 2.94 | - | Octahedral | [4] |

Table 3: Thermodynamic Data for this compound-Ether Interactions

| System | Thermodynamic Parameter | Value | Method | Reference |

| MgI₂ in Diethyl Ether | Differential Heat of Solution (trietherate) | -11.7 kcal/mol | Calorimetry | [5] |

| MgI₂ in Diethyl Ether | Differential Heat of Solution (dietherate) | -19.1 kcal/mol | Calorimetry | [5] |

| Mg²⁺ with Benz-1,4-dioxane Crown Ethers | ΔG | Varies with ligand | Liquid-Liquid Extraction | [6] |

| Mg²⁺ with Benz-1,4-dioxane Crown Ethers | ΔH | Varies with ligand | Liquid-Liquid Extraction | [6] |

| Mg²⁺ with Benz-1,4-dioxane Crown Ethers | ΔS | Varies with ligand | Liquid-Liquid Extraction | [6] |

Experimental Protocols

Synthesis of this compound Etherate (in Diethyl Ether)

This protocol describes the in-situ preparation of this compound etherate from magnesium turnings and iodine in diethyl ether.

Materials:

-

Magnesium turnings

-

Iodine (solid)

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert gas supply

-

Heating mantle

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium turnings (1.0 eq) are placed in the flask.

-

Anhydrous diethyl ether is added to the flask to cover the magnesium turnings.

-

A solution of iodine (1.0 eq) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

The iodine solution is added dropwise to the stirred suspension of magnesium turnings. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred and heated to reflux until the brown color of iodine disappears, indicating the complete formation of this compound. The resulting colorless or slightly yellow solution of this compound etherate is then ready for use.

Growing Single Crystals of this compound Etherates

Obtaining single crystals suitable for X-ray diffraction can be challenging but is crucial for definitive structural elucidation. The following are general strategies that can be adapted for MgI₂-ether complexes.

General Strategies:

-

Slow Evaporation: A saturated or near-saturated solution of the MgI₂-ether complex is prepared in an appropriate solvent or solvent mixture. The solution is placed in a clean vial, loosely covered (e.g., with parafilm containing a few pinholes), and left undisturbed in a vibration-free environment to allow for slow evaporation of the solvent.[7]

-

Solvent Diffusion (Layering): A concentrated solution of the MgI₂-ether complex is prepared in a solvent in which it is highly soluble. A second, less dense, and miscible solvent in which the complex is less soluble is carefully layered on top of the first solution. Crystals may form at the interface of the two solvents over time.[8]

-

Slow Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. This can be achieved by placing the solution in an insulated container (e.g., a Dewar flask filled with warm water).[7]

Key Chemical Processes and Signaling Pathways

Grignard Reagent Formation

The formation of a Grignard reagent (RMgI) from an organic halide (RI) and magnesium metal is fundamentally influenced by the coordinating ether solvent. The ether molecules stabilize the nascent organomagnesium species.

Caption: Formation of a Grignard reagent from an organic iodide and magnesium in an ether solvent.

Schlenk Equilibrium

Grignard reagents in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium halide. The position of this equilibrium is strongly influenced by the coordinating solvent.

Caption: The Schlenk equilibrium for a Grignard reagent in an ethereal solution.

Synthesis of this compound Etherate Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound etherate.

Caption: Experimental workflow for the synthesis of this compound diethyl etherate.

Applications in Organic Synthesis and Drug Development

This compound etherates are valuable reagents in a variety of organic transformations, some of which have direct implications for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).

-

Lewis Acid Catalysis: MgI₂ is a mild Lewis acid that can catalyze a range of reactions, including the Baylis-Hillman reaction, where it promotes the formation of (Z)-vinyl compounds.[2] It is also effective in Mukaiyama aldol (B89426) reactions.[9]

-

Demethylation Reactions: this compound etherate is a useful reagent for the regioselective demethylation of aromatic methyl ethers, a common transformation in the synthesis of natural products and their analogues.[2]

-

Synthesis of Biologically Active Molecules: The MgI₂-catalyzed aldol reaction has been a key step in the total synthesis of lactacystin, a potent and selective inhibitor of the proteasome, which is a target for cancer therapy.[10]

-

Stereoselective Synthesis: MgI₂ has been used as a promoter for the asymmetric synthesis of chiral β-iodo Baylis–Hillman esters, which are versatile building blocks for the synthesis of complex chiral molecules.[8]

-

Cleavage of Protecting Groups: MgI₂ can be used for the mild and chemoselective cleavage of various protecting groups, offering an alternative to more conventional deprotection methods in multi-step syntheses.[11]

The ability of MgI₂ to act as a mild Lewis acid and to promote specific stereochemical outcomes makes it a valuable tool in the synthesis of complex chiral molecules often found in drug candidates.

Conclusion

The coordination chemistry of this compound with ethers is a multifaceted field with profound implications for modern organic synthesis. The structure of the resulting etherate complexes, whether monomeric, dimeric, or polymeric, is dictated by the nature of the ether and significantly influences the reactivity of the magnesium center. This guide has provided a comprehensive overview of the key structural and thermodynamic parameters, detailed experimental protocols for the synthesis of these complexes, and visual representations of the fundamental chemical processes involved. For researchers and professionals in drug development, a thorough understanding of this coordination chemistry is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired chemical transformations with high efficiency and selectivity. The continued exploration of the nuances of MgI₂-ether interactions will undoubtedly lead to the development of new and powerful synthetic methodologies.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. This compound [chemister.ru]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. myweb.ttu.edu [myweb.ttu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 11. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lewis Acid Properties and Reaction Mechanisms of Magnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of magnesium iodide (MgI₂) as a mild and effective Lewis acid catalyst in organic synthesis. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into reaction mechanisms, quantitative data for key transformations, and explicit experimental protocols.

Core Principles of this compound as a Lewis Acid

This compound is a versatile reagent in organic chemistry, primarily functioning as a mild Lewis acid. Its utility stems from the ability of the magnesium(II) ion to coordinate with Lewis basic sites, typically carbonyl oxygens, thereby activating the substrate towards nucleophilic attack. This activation is a cornerstone of its catalytic activity in a variety of important carbon-carbon bond-forming reactions.

Beyond simple Lewis acidity, MgI₂ often exhibits bifunctional catalysis. In these instances, the magnesium center acts as the Lewis acid, while the iodide counterion can serve as a nucleophile or a Brønsted base promoter. This dual role is crucial for its effectiveness in reactions such as tandem aziridine (B145994) ring-opening/cycloadditions.[1]

The Lewis acidity of MgI₂ is considered "mild," which offers a significant advantage in terms of chemoselectivity. It can selectively activate certain functional groups while leaving others untouched, a critical feature in the synthesis of complex molecules and pharmaceutical intermediates.

Key Synthetic Applications and Quantitative Data

This compound catalyzes a range of valuable organic transformations. The following sections summarize quantitative data for some of the most important classes of reactions.

Mukaiyama-Type Aldol (B89426) Reactions

The MgI₂-etherate complex is a highly efficient catalyst for Mukaiyama-type aldol reactions between silyl (B83357) enol ethers and aldehydes or acetals.[2] This reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. A notable application of this methodology is in the total synthesis of Lactacystin, a potent and selective proteasome inhibitor.[1]

Table 1: Diastereoselective MgI₂-Catalyzed Mukaiyama Aldol Reaction [3]

| Entry | Aldehyde | Silyl Enol Ether | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | PhCHO | 1 | 97:3 | 95 |

| 2 | (CH₃)₂CHCHO | 1 | >99:1 | 92 |

| 3 | c-C₆H₁₁CHO | 1 | >99:1 | 94 |

| 4 | PhCH=CHCHO | 1 | 96:4 | 91 |

Synthesis of Tetrahydro-1,2-oxazines

Anhydrous this compound is an effective promoter for the "homo 3+2" dipolar cycloaddition of nitrones with 1,1-cyclopropane diesters, leading to the synthesis of tetrahydro-1,2-oxazines in excellent yields and with high diastereoselectivity.[4]

Table 2: MgI₂-Promoted Synthesis of Tetrahydro-1,2-oxazines [4]

| Entry | Nitrone | Cyclopropane | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 1a | 2a | 3a | 95 | >95:5 |

| 2 | 1b | 2a | 3b | 92 | >95:5 |

| 3 | 1c | 2a | 3c | 98 | >95:5 |

| 4 | 1d | 2a | 3d | 91 | >95:5 |

Baylis-Hillman Reaction

This compound can be used as a cocatalyst to accelerate the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and a carbon electrophile.[5][6] This reaction is highly atom-economical and produces densely functionalized molecules.[6]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions catalyzed by this compound.

General Procedure for MgI₂-Catalyzed Diastereoselective anti-Aldol Reaction[7]

To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (5.0 M) at 0 °C is added triethylamine (B128534) (1.5 equiv) and chlorotrimethylsilane (B32843) (1.2 equiv). The reaction mixture is stirred for 0.5 h, at which time the aldehyde (1.2 equiv) is added, followed by a solution of MgI₂ (0.1 equiv) in Et₂O. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

General Procedure for the MgI₂-Promoted Synthesis of Tetrahydro-1,2-oxazines[4]

To a stirred solution of the nitrone (1.0 equiv) and the 1,1-cyclopropane diester (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere is added anhydrous MgI₂ (1.2 equiv). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel.

Reaction Mechanisms and Visualizations

The Lewis acidic nature of the magnesium center is central to the catalytic activity of MgI₂. The following diagrams, rendered using the DOT language for Graphviz, illustrate the proposed mechanisms for several key reactions.

Mechanism of the Mukaiyama Aldol Reaction

In the Mukaiyama aldol reaction, the magnesium ion of MgI₂ coordinates to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the silyl enol ether.

Caption: Proposed mechanism for the MgI₂-catalyzed Mukaiyama aldol reaction.

Mechanism of the Tandem Aziridine Ring Opening-Cycloaddition

In this tandem reaction, MgI₂ acts as a bifunctional catalyst. The magnesium ion activates the aziridine, and the iodide ion acts as a nucleophile to initiate ring-opening.

Caption: Workflow for the MgI₂-mediated tandem aziridine ring opening-cycloaddition.

Chelation Control in Diastereoselective Aldol Reactions

The stereochemical outcome of many MgI₂-catalyzed aldol reactions is rationalized by the formation of a rigid, chelated transition state. This is particularly important in reactions involving chiral auxiliaries.

Caption: Simplified representation of a chelated transition state in an aldol reaction.

Conclusion

This compound is a valuable and versatile Lewis acid catalyst in modern organic synthesis. Its mild nature, coupled with its ability to engage in bifunctional catalysis and form stereodirecting chelates, makes it an attractive choice for a variety of transformations. For professionals in drug development, the chemoselectivity and stereocontrol offered by MgI₂-catalyzed reactions provide powerful tools for the construction of complex and biologically active molecules. Further exploration of its catalytic potential is likely to uncover new and valuable synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. | Semantic Scholar [semanticscholar.org]

- 4. This compound promoted reactions of nitrones with cyclopropanes: a synthesis of tetrahydro-1,2-oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

Synthesis of Anhydrous Magnesium Iodide from Elemental Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of anhydrous magnesium iodide (MgI₂) from its constituent elements, magnesium and iodine. The document details the underlying chemical principles, experimental protocols, purification techniques, and key safety considerations. All quantitative data is summarized for clarity, and procedural workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

Anhydrous this compound is a valuable reagent in organic synthesis, often utilized as a catalyst or a source of nucleophilic iodide. Its preparation from elemental magnesium and iodine offers a direct route to this important compound. The synthesis is predicated on a redox reaction where magnesium metal is oxidized, and elemental iodine is reduced. A critical aspect of this synthesis is the rigorous exclusion of water to prevent the formation of hydrated forms of this compound and the potential for side reactions. Ethereal solvents, such as diethyl ether, are commonly employed to facilitate the reaction and stabilize the product, often forming a this compound etherate complex.

Physicochemical Properties of Anhydrous this compound

A summary of the key physical and thermodynamic properties of anhydrous this compound is presented in Table 1. This data is essential for understanding the behavior of the compound during synthesis, purification, and subsequent applications.

Table 1: Physicochemical Properties of Anhydrous this compound [1]

| Property | Value |

| Chemical Formula | MgI₂ |

| Molar Mass | 278.11 g/mol |

| Appearance | White crystalline solid |

| Density | 4.43 g/cm³ |

| Melting Point | 637 °C (decomposes) |

| Solubility in Water | 148 g/100 cm³ (18 °C) |

| Solubility in Other Solvents | Soluble in ether, alcohol, and ammonia[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -364 kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 134 J/(mol·K) |

| Heat Capacity (C) | 74 J/(mol·K) |

Note: Anhydrous this compound is sensitive to air and moisture, and upon exposure, it can decompose and turn brown due to the release of elemental iodine.[2]

Synthesis of Anhydrous this compound from Elements

The direct reaction between magnesium and iodine is the most straightforward method for the synthesis of this compound. The reaction is typically performed in an anhydrous ethereal solvent to yield the this compound etherate, which can then be isolated or used in situ.

Reaction Principle and Mechanism

The fundamental reaction involves the oxidation of magnesium metal and the reduction of iodine:

Mg(s) + I₂(s) → MgI₂(s)

This is an oxidation-reduction (redox) reaction.[3] Magnesium, an alkaline earth metal, readily loses two electrons to form the magnesium cation (Mg²⁺). Iodine, a halogen, accepts these electrons to form two iodide anions (I⁻). The strong electrostatic attraction between the oppositely charged ions results in the formation of the ionic compound, this compound.

In the presence of a solvent like diethyl ether, the ether molecules can coordinate with the magnesium cation, forming a soluble this compound etherate complex. This solvation helps to stabilize the product and facilitate the reaction.

Caption: Reaction pathway for the formation of this compound.

Experimental Protocol: Synthesis of this compound Etherate

This protocol is adapted from established procedures for the synthesis of magnesium halides in ethereal solvents. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings (Grignard quality)

-

Iodine crystals (sublimed)

-

Anhydrous diethyl ether

-

Inert gas (Nitrogen or Argon)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas inlet and outlet (bubbler)

Procedure:

-

Preparation: Assemble the reaction apparatus and flame-dry all glassware under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Charging the Flask: Place magnesium turnings into the three-necked flask.

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Solvent Addition: Add enough anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Reagent Addition: Dissolve the remaining iodine in anhydrous diethyl ether in the dropping funnel. Slowly add the iodine solution to the stirred suspension of magnesium in diethyl ether. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for approximately 6 hours, or until the brown color of the iodine has disappeared, and the solution becomes colorless.[4] During this time, a heavy, oily, immiscible layer of this compound etherate may form.[4]

-

Isolation of this compound Etherate: After the reaction is complete, allow the mixture to cool to room temperature. The this compound etherate may crystallize upon cooling or can be precipitated by cooling the solution in an ice bath. The resulting nearly white, needle-like crystals can be collected by filtration under an inert atmosphere.[4]

Purification of Anhydrous this compound

The product obtained from the synthesis in diethyl ether is a this compound etherate. For applications requiring the truly anhydrous salt, further purification and removal of the coordinated ether is necessary.

Purification by Complex Formation and Desolvation

A patented method for preparing substantially pure, anhydrous magnesium halides involves the formation of a mixed alcohol-ether complex followed by thermal desolvation under vacuum.[5]

Procedure Outline:

-

The crude this compound is dissolved in an absolute alkanol (e.g., methanol (B129727) or ethanol).

-

A cycloaliphatic ether (e.g., dioxane or tetrahydrofuran) is added to precipitate a this compound-alcohol-ether complex.[5]

-

The precipitated complex is isolated by filtration in a moisture-free atmosphere.

-

The complex is heated to 200-300 °C under vacuum to remove the solvating molecules, yielding the anhydrous this compound.[5]

Purification by Sublimation

General Procedure:

-

The crude anhydrous this compound is placed in a sublimation apparatus.

-

The apparatus is evacuated to a low pressure.

-

The solid is gently heated, causing it to sublime directly into the gaseous phase.

-

The gaseous this compound is then condensed on a cold surface (cold finger) to form highly pure crystals.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of anhydrous this compound from its elements.

Caption: Experimental workflow for synthesis and purification.

Safety and Handling

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, and the reaction must be carried out under an inert atmosphere to prevent the formation of byproducts.

-

Reactivity: The reaction between magnesium and iodine can be exothermic. The addition of the iodine solution should be done slowly to control the reaction rate.

-

Handling of Product: Anhydrous this compound is hygroscopic and sensitive to air and light. It should be stored in a tightly sealed container under an inert gas in a cool, dark place.

-

Personal Protective Equipment: Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of anhydrous this compound from its elements is a feasible and direct method for obtaining this valuable laboratory reagent. The success of the synthesis hinges on the strict adherence to anhydrous conditions and the careful control of the reaction. While the direct product of the reaction in diethyl ether is the this compound etherate, further purification steps, such as complex formation followed by thermal desolvation or sublimation, can be employed to obtain the pure anhydrous compound. This guide provides the necessary theoretical background and practical considerations for researchers to successfully synthesize and handle anhydrous this compound.

References

Stability of Magnesium Iodide Hydrates (MgI₂·xH₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of magnesium iodide and its hydrated forms (MgI₂·xH₂O). This compound, an inorganic salt with significant applications in organic synthesis, is notably hygroscopic, readily absorbing atmospheric moisture to form various hydrates. Understanding the stability of these hydrates is crucial for their handling, storage, and application in research and development, particularly in the pharmaceutical industry where precision and reproducibility are paramount.

Physicochemical Properties of this compound and Its Hydrates

This compound exists in an anhydrous form (MgI₂) and several hydrated states, with the hexahydrate (MgI₂·6H₂O) and octahydrate (MgI₂·8H₂O) being the most common.[1][2][3] The physical properties of these forms are summarized in Table 1. The degree of hydration significantly influences the crystal structure, density, and stability of the compound.[2][3]

Table 1: Physicochemical Properties of Anhydrous and Hydrated this compound [1][2][3][4]

| Property | Anhydrous (MgI₂) | Hexahydrate (MgI₂·6H₂O) | Octahydrate (MgI₂·8H₂O) |

| Molar Mass ( g/mol ) | 278.11 | 386.21 | 422.24 |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Crystal Structure | Hexagonal | Monoclinic | Orthorhombic |

| Density (g/cm³) | 4.43 | 2.353 | 2.098 |

| Melting Point (°C) | 637 (decomposes) | N/A | 41 (decomposes) |

Stability and Decomposition of this compound Hydrates

The stability of this compound hydrates is a critical consideration due to their inherent hygroscopicity and susceptibility to decomposition.

Hygroscopicity and Deliquescence

Anhydrous this compound and its concentrated solutions are highly hygroscopic, meaning they readily absorb moisture from the air. This property leads to the formation of various hydrates. In environments with high humidity, these hydrates can exhibit deliquescence, where they absorb enough atmospheric water to dissolve into a liquid solution.

Thermal Stability and Decomposition Pathway

The thermal stability of magnesium halide hydrates generally increases in the sequence MgCl₂·6H₂O < MgBr₂·6H₂O < MgI₂·6H₂O.[5] However, upon heating, this compound hydrates undergo a complex process of dehydration and decomposition.

At room temperature and upon exposure to air, this compound and its hydrates are unstable and slowly decompose, turning brown due to the release of elemental iodine.[1] This decomposition is accelerated by heat. When heated in the air, this compound hydrates decompose completely to form magnesium oxide (MgO).[1]

A study involving simultaneous thermogravimetric and differential thermal analysis (TGA/DTA) of this compound octahydrate (MgI₂·8H₂O) revealed that its decomposition involves the evolution of hydrogen iodide (HI).[5] This indicates that hydrolysis, a reaction with the water of crystallization, occurs during thermal decomposition. The general proposed pathway involves dehydration and subsequent or simultaneous hydrolysis, leading to the formation of magnesium oxide, hydrogen iodide, and elemental iodine.

For comparative purposes, the thermal decomposition of magnesium chloride hexahydrate (MgCl₂·6H₂O) has been extensively studied. It undergoes a multi-step dehydration and hydrolysis process, forming various lower hydrates and magnesium hydroxychloride intermediates before finally converting to magnesium oxide at higher temperatures. It is plausible that this compound hydrates follow a similar, albeit not identical, decomposition pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis and characterization of the stability of this compound hydrates.

Synthesis of this compound Hydrates

This compound hydrates can be synthesized by reacting a magnesium source with hydroiodic acid.[1]

Protocol for Synthesis of MgI₂·xH₂O:

-

Reaction Setup: In a well-ventilated fume hood, place a stoichiometric amount of magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃) into a glass reaction vessel equipped with a magnetic stirrer.[1]

-

Acid Addition: Slowly add a slight excess of hydroiodic acid (HI) to the reaction vessel while stirring continuously. The reaction is exothermic, so cooling the vessel in an ice bath may be necessary.

-

Completion of Reaction: Continue stirring until the magnesium precursor has completely dissolved. If using magnesium carbonate, the cessation of CO₂ evolution indicates the completion of the reaction.

-

Crystallization: Gently heat the resulting solution to concentrate it. Allow the concentrated solution to cool slowly to room temperature to induce crystallization of the this compound hydrate (B1144303). The specific hydrate formed (e.g., hexahydrate or octahydrate) will depend on the crystallization temperature and solution concentration.

-

Isolation and Drying: Isolate the crystals by vacuum filtration and wash them with a small amount of cold, anhydrous ether to remove any residual acid and water. Dry the crystals under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator over a suitable drying agent. Due to the deliquescent nature of the product, handling should be performed in a low-humidity environment.

Characterization of Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

These techniques are crucial for quantitatively assessing the thermal stability of the hydrates.

General Protocol for TGA/DSC Analysis:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound hydrate into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a continuous flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events. The percentage of mass loss for each step can be used to determine the number of water molecules lost. The DSC curve will show endothermic or exothermic peaks associated with these transitions, providing information on the enthalpy changes.

Handling and Storage Recommendations

Given the hygroscopic and unstable nature of this compound and its hydrates, proper handling and storage are imperative to maintain their integrity.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide). For long-term storage, sealing the container under an inert atmosphere (nitrogen or argon) is recommended.

-

Handling: All handling of anhydrous this compound and its hydrates should be performed in a controlled, low-humidity environment, such as a glove box, to minimize exposure to atmospheric moisture.

Conclusion

The stability of this compound hydrates is a multifaceted issue governed by their hygroscopic nature and susceptibility to thermal decomposition and hydrolysis. While qualitative descriptions of their instability are available, there is a notable lack of detailed, quantitative experimental data on the thermal decomposition pathways of specific hydrates like MgI₂·6H₂O and MgI₂·8H₂O. The provided experimental protocols for synthesis and characterization offer a framework for researchers to generate this much-needed data, which is essential for the reliable application of these compounds in sensitive research and development environments. Further studies employing techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) would be invaluable in elucidating the precise nature of the evolved gases during decomposition and confirming the proposed hydrolysis mechanisms.

References

Thermochemical Data for the Formation of Magnesium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data associated with the formation of anhydrous magnesium iodide (MgI₂). The information is compiled from established chemical databases and literature, offering a valuable resource for researchers in various fields, including materials science and drug development, where understanding the energetic properties of chemical compounds is crucial. This document details the standard enthalpy, entropy, and Gibbs free energy of formation for MgI₂ and outlines a detailed experimental protocol for the calorimetric determination of its enthalpy of formation.

Core Thermochemical Data

The formation of anhydrous this compound from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The reaction is as follows:

Mg(s) + I₂(s) → MgI₂(s)

The key thermochemical parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized in the table below.

| Thermochemical Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -364 | kJ/mol |

| Standard Molar Entropy | S⦵ | 134 | J/(mol·K) |

| Standard Entropy of Formation | ΔS°f | -14.82 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | -359.58 | kJ/mol |

| Heat Capacity (at 298 K) | Cₚ | 74 | J/(mol·K) |

Note: The Standard Entropy of Formation (ΔS°f) and Standard Gibbs Free Energy of Formation (ΔG°f) have been calculated based on the standard molar entropies of the reactants and products.

Experimental Determination of Enthalpy of Formation

The direct calorimetric measurement of the heat of formation of this compound by reacting magnesium metal with solid iodine can be challenging to control safely and accurately in a standard laboratory setting. Therefore, an indirect method employing Hess's Law is the preferred experimental approach. This method involves measuring the enthalpy changes of a series of more easily controlled reactions, which can then be algebraically combined to determine the desired enthalpy of formation.

A plausible experimental protocol, adapted from the well-established methods for determining the enthalpy of formation of metallic oxides, is outlined below. This protocol utilizes a constant-pressure calorimeter, such as a "coffee-cup" calorimeter.

Principle: Hess's Law

Hess's Law states that the total enthalpy change for a chemical reaction is independent of the pathway taken from reactants to products. We can construct a thermochemical cycle where the enthalpy of formation of MgI₂(s) is the unknown. This can be achieved by measuring the heats of reaction for the dissolution of magnesium metal and this compound in a suitable solvent, such as a large volume of water or a dilute non-reacting acid.

The following reactions would be conducted in a calorimeter:

-

Mg(s) + 2H⁺(aq) → Mg²⁺(aq) + H₂(g) ; ΔH₁ (Experimentally Determined)

-

MgI₂(s) → Mg²⁺(aq) + 2I⁻(aq) ; ΔH₂ (Experimentally Determined)

-

I₂(s) → 2I⁻(aq) ; ΔH₃ (Known or Experimentally Determined)

By manipulating these equations, we can arrive at the formation reaction for MgI₂(s).

Materials and Equipment

-

Constant-pressure (e.g., coffee-cup) calorimeter

-

Digital thermometer (accurate to ±0.1 °C)

-

Analytical balance (accurate to ±0.001 g)

-

Magnesium ribbon (Mg), polished to remove any oxide layer

-

Anhydrous this compound (MgI₂) powder

-

Solid iodine (I₂)

-

1.0 M Hydrochloric acid (HCl) or another suitable solvent

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Stirring rod or magnetic stirrer

Experimental Workflow

Caption: Experimental workflow for the calorimetric determination of ΔH°f of MgI₂.

Detailed Procedure

Part 1: Calorimeter Calibration

-

Accurately measure 50.0 mL of deionized water into the calorimeter.

-

Record the stable initial temperature (T_initial).

-

Heat another 50.0 mL of deionized water to a known, higher temperature (e.g., ~60 °C) and record this temperature (T_hot).

-

Quickly add the hot water to the calorimeter, replace the lid, and stir gently.

-

Record the maximum temperature reached (T_final).

-

Calculate the heat capacity of the calorimeter (C_cal).

Part 2: Measurement of Heats of Reaction

For each of the three reactions outlined in the "Principle" section:

-

Place a precisely measured volume (e.g., 100.0 mL) of the chosen solvent (e.g., 1.0 M HCl) into the dry calorimeter.

-

Allow the solvent to reach a stable temperature and record this as the initial temperature (T_initial).

-

Accurately weigh a small amount of the reactant (Mg, MgI₂, or I₂).

-

Carefully add the reactant to the solvent in the calorimeter.

-

Quickly replace the lid, ensuring the thermometer is submerged, and begin stirring.

-

Monitor the temperature, recording the maximum (for exothermic reactions) or minimum (for endothermic reactions) temperature reached (T_final).

-

Repeat the measurement for each reactant to ensure reproducibility.

Data Analysis and Calculations

-

Calculate the heat absorbed or released by the solution (q_soln) for each reaction using the formula: q_soln = m_soln × c_soln × ΔT where m_soln is the mass of the solution, c_soln is the specific heat capacity of the solution (assume to be that of water, 4.184 J/(g·K), for dilute solutions), and ΔT is the change in temperature (T_final - T_initial).

-

Calculate the heat absorbed or released by the calorimeter (q_cal) : q_cal = C_cal × ΔT

-

Calculate the total heat of reaction (q_rxn) : q_rxn = -(q_soln + q_cal)

-

Calculate the molar enthalpy change (ΔH) for each reaction by dividing q_rxn by the number of moles of the reactant used.

-

Apply Hess's Law to the calculated molar enthalpies to determine the standard enthalpy of formation of MgI₂(s).

Interrelation of Thermochemical Properties

The fundamental thermochemical properties of a substance are intrinsically linked. The spontaneity of a reaction at a given temperature is determined by the Gibbs free energy change, which incorporates both the enthalpy and entropy changes.

Caption: Relationship between key thermochemical properties.

This relationship, ΔG°f = ΔH°f - TΔS°f, is central to chemical thermodynamics. For the formation of this compound:

-

A negative ΔH°f indicates that the formation reaction is exothermic.

-

A small negative ΔS°f indicates a slight decrease in disorder, as two solid reactants form one solid product.

-

The large negative ΔH°f is the primary driver for the spontaneity of the reaction, resulting in a large negative ΔG°f . This indicates that the formation of this compound from its elements is a thermodynamically favorable process under standard conditions.

An In-depth Technical Guide to the Crystal Structure of Anhydrous Magnesium Iodide (MgI₂)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure of anhydrous magnesium iodide (MgI₂). It details the crystallographic parameters, experimental protocols for structure determination, and visual representations of its structural and experimental workflows.

Introduction

This compound (MgI₂) is an inorganic salt that exists in an anhydrous form as well as several hydrated forms, most commonly the hexahydrate (MgI₂·6H₂O) and octahydrate (MgI₂·8H₂O)[1][2][3]. The anhydrous form, a white crystalline solid, is of particular interest for its layered crystal structure and its applications in organic synthesis[1][4]. It is highly sensitive to air and moisture, decomposing to magnesium oxide and releasing elemental iodine, which gives the compound a brownish appearance[4]. This guide focuses exclusively on the crystallographic analysis of the anhydrous state.

Crystallographic Data

The definitive crystal structure of anhydrous MgI₂ was determined using single-crystal X-ray diffraction. It crystallizes in a trigonal system and is isostructural with cadmium iodide (CdI₂), adopting the C6 or 2H structure type[5][6]. This structure consists of a hexagonal close-packed lattice of iodide anions, with magnesium cations occupying the octahedral holes between alternate layers[1][5].

The quantitative crystallographic data are summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [4][7][8] |

| Space Group | P-3m1 | [5][6][7] |

| Space Group Number | 164 | [7][9] |

| Lattice Parameters | a = 4.1537 (7) Å, c = 6.862 (2) Å | [5] |

| Cell Angles | α = 90°, β = 90°, γ = 120° | [9] |

| Cell Volume | 102.53 (4) ų | [5] |

| Formula Units (Z) | 1 | [5] |

| Calculated Density | 4.43 g/cm³ | [1][4] |

| Coordination Geometry | Mg²⁺: Octahedral, I⁻: Distorted T-shaped | [1][7][8] |

| Mg-I Bond Length | 2.9183 (5) Å | [5][10] |

| I-Mg-I Bond Angle | 90.739 (17)° | [5] |

Atomic Positions:

Experimental Protocols

The determination of the crystal structure of anhydrous MgI₂ involves two critical stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.

Due to the deliquescent nature of MgI₂ and its reactivity with atmospheric oxygen, all procedures must be conducted under a strictly anhydrous and inert atmosphere (e.g., argon or nitrogen).

-

Reactant Preparation: Magnesium metal turnings and powdered elemental iodine are used as starting materials.

-

Reaction Setup: The reaction is typically performed in a Schlenk flask or a similar apparatus designed for air-sensitive chemistry. Dry diethyl ether is often used as a solvent[4].

-

Synthesis: A solution of elemental iodine in anhydrous diethyl ether is added slowly to a suspension of magnesium turnings in the same solvent. The reaction is exothermic and results in the formation of MgI₂. Mg(s) + I₂(ether) → MgI₂(ether)

-

Purification and Crystallization: The resulting MgI₂ solution is filtered to remove any unreacted magnesium. Single crystals suitable for X-ray diffraction are grown from the filtrate, typically by slow evaporation of the solvent or by carefully layering a less-polar solvent (e.g., hexane) to induce precipitation. The process must be slow to allow for the formation of well-ordered crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert oil (e.g., Paratone-N) to prevent decomposition. It is then mounted on a goniometer head, typically using a cryoloop.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a cryosystem (e.g., liquid nitrogen stream) to minimize thermal vibrations and potential degradation. Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images (frames) are collected as the crystal is rotated.

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An empirical absorption correction is typically applied based on multi-scan data.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This process determines the space group and the precise atomic positions and displacement parameters for each atom in the unit cell. Software packages such as the SHELXTL suite are commonly used for this purpose.

-

Validation: The final refined structure is validated using tools like PLATON/checkCIF to ensure the model is chemically and crystallographically sound. The final data is typically deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF) format.

Visualizations

The following diagrams illustrate the experimental workflow and the resulting crystal structure of anhydrous MgI₂.

Caption: Experimental workflow for the synthesis and crystal structure determination of anhydrous MgI₂.

Caption: Schematic of the layered crystal structure of anhydrous MgI₂, showing octahedral coordination.

References

- 1. webqc.org [webqc.org]

- 2. collegedunia.com [collegedunia.com]

- 3. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Magnesium diiodide, MgI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mp-23205: MgI2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. This compound | I2Mg | CID 66322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility of Magnesium Iodide in Non-Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium iodide (MgI₂) in non-polar solvents. Due to its ionic nature, this compound exhibits limited solubility in non-polar media. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrams to assist researchers in relevant fields.

Introduction

This compound is an inorganic compound with the chemical formula MgI₂. It is a typical ionic halide, forming a crystalline solid.[1][2] Its interaction with various solvents is of interest in diverse applications, including organic synthesis and materials science.[3][4] While highly soluble in polar solvents like water, its solubility in non-polar solvents is considerably lower, a critical factor in designing reaction media and purification processes.[3][4][5]

Theoretical Framework: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is an ionic compound characterized by strong electrostatic interactions between the magnesium (Mg²⁺) and iodide (I⁻) ions.

Non-polar solvents, such as hydrocarbons (e.g., hexane, benzene, toluene) and some halogenated hydrocarbons (e.g., carbon tetrachloride), are characterized by weak van der Waals forces. The significant difference in the nature and strength of intermolecular forces between the highly polar ionic lattice of this compound and the non-polar solvent molecules results in poor solvation of the ions. Consequently, the energy required to overcome the lattice energy of this compound is not sufficiently compensated by the energy released from the solvation of its ions by non-polar solvent molecules, leading to very low solubility.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of true non-polar solvents is scarce in publicly available literature. The majority of published data focuses on its solubility in polar and semi-polar solvents.

Solubility in Ethers

Ethers, such as diethyl ether, are considered weakly polar solvents. They can act as Lewis bases and solvate the magnesium cation to some extent, leading to a higher solubility compared to truly non-polar solvents.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Diethyl Ether | 5.4 | 1.47 |

| Diethyl Ether | 11.8 | 2.49 |

| Diethyl Ether | 20.4 | 8.17 |

| Diethyl Ether | 22.2 | 12.71 |

| Table 1: Quantitative solubility of this compound in diethyl ether.[6] |

Solubility in Hydrocarbons

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble salt like this compound in a non-polar solvent requires precise and sensitive analytical techniques. The following outlines a general experimental protocol.

Materials and Equipment

-

Anhydrous this compound (MgI₂)

-

High-purity non-polar solvent (e.g., hexane, toluene, carbon tetrachloride)

-

Constant temperature bath or incubator

-

Sealed, inert atmosphere sample vials (e.g., amber glass with PTFE-lined caps)

-

Magnetic stirrer and stir bars

-

Filtration apparatus with fine porosity membrane filters (e.g., 0.2 µm PTFE)

-

Analytical balance (± 0.0001 g)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for magnesium analysis

-

Ion chromatography or titration method for iodide analysis

Experimental Workflow Diagram

References

- 1. This compound | I2Mg | CID 66322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 10377-58-9 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. chembk.com [chembk.com]

- 6. This compound [chemister.ru]

- 7. MgO Modified by X2, HX, or Alkyl Halide (X = Cl, Br, or I) Catalytic Systems and Their Activity in Chemoselective Transfer Hydrogenation of Acrolein into Allyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Magnesium Iodide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium iodide (MgI₂), an inorganic compound with significant applications in organic synthesis, catalysis, and pharmaceutical development, has a history intertwined with the discovery of its constituent elements, magnesium and iodine, in the 18th and 19th centuries. While a singular definitive discovery of its synthesis is not well-documented, its preparation follows fundamental principles of inorganic chemistry that were established during that era. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols and quantitative data. Furthermore, it visualizes the synthetic workflows to facilitate a deeper understanding of the processes involved.

Historical Context: The Precursors to Synthesis

The journey to synthesizing this compound began with the independent discovery of its constituent elements.

Magnesium (Mg): In 1755, Joseph Black distinguished magnesia (magnesium oxide) from lime (calcium carbonate), establishing it as a distinct chemical substance. However, it was Sir Humphry Davy in 1808 who first isolated magnesium metal via electrolysis of a mixture of magnesia and mercuric oxide.[1][2]

Iodine (I): Iodine was discovered by French chemist Bernard Courtois in 1811 while extracting sodium and potassium compounds from seaweed ash.[2] He observed a violet vapor that crystallized upon cooling. Joseph Louis Gay-Lussac later confirmed it as a new element in 1813 and named it "iode" after the Greek word for violet.[2]

The ability to isolate magnesium and characterize iodine in the early 19th century laid the groundwork for the eventual synthesis of this compound. Early preparations would have logically followed the established reactions of metals and acids or the direct combination of elements.

Core Synthesis Methodologies

Two primary methods have been established for the synthesis of this compound, each with variations depending on the desired form (anhydrous or hydrated) and scale.

Acid-Base Neutralization

This method involves the reaction of a magnesium-containing base with hydroiodic acid (HI) to produce this compound and water. It is a straightforward and common laboratory-scale preparation.

Reaction Schemes:

-

Reagent Preparation: Carefully measure a stoichiometric amount of magnesium oxide (MgO). Prepare a solution of hydroiodic acid (HI) of known concentration.

-

Reaction: In a fume hood, slowly add the magnesium oxide powder to the stirred hydroiodic acid solution. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.

-

Completion and Filtration: Continue stirring until all the magnesium oxide has dissolved and the effervescence (if using magnesium carbonate) has ceased. If any unreacted starting material remains, filter the solution.

-

Isolation of Hydrated MgI₂: To obtain hydrated this compound, the resulting solution can be concentrated by gentle heating and then allowed to cool, promoting crystallization. The crystals can then be collected by filtration.

-

Isolation of Anhydrous MgI₂: Obtaining the anhydrous form is more challenging due to the tendency of the hydrates to hydrolyze upon heating, forming magnesium oxide. Dehydration of the hydrated salt requires careful heating under a stream of dry hydrogen iodide gas.

Direct Combination of Elements

This method involves the direct reaction of magnesium metal with elemental iodine. It is particularly useful for preparing anhydrous this compound, provided the reaction is conducted under strictly anhydrous conditions.

Reaction Scheme:

-

Mg + I₂ → MgI₂

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Reagents: Place magnesium turnings in the flask. Dissolve elemental iodine in anhydrous diethyl ether and place this solution in the dropping funnel.

-

Initiation: Add a small crystal of iodine directly to the magnesium turnings to activate the surface.

-

Reaction: Slowly add the iodine-ether solution to the stirred magnesium turnings. The reaction is often initiated by gentle warming. An exothermic reaction should commence, evidenced by the disappearance of the violet iodine color and the formation of a grayish-white precipitate of the this compound etherate.

-

Completion and Isolation: After the complete addition of the iodine solution, continue to reflux the mixture until the color of iodine has completely vanished. The resulting slurry contains the this compound etherate. The anhydrous this compound can be obtained by removing the ether under vacuum, though this is often used in situ for subsequent reactions.

Quantitative Data

| Synthesis Method | Reactants | Solvent | Typical Yield | Purity | Key Conditions |

| Acid-Base Neutralization | MgO, Mg(OH)₂, or MgCO₃ and HI | Water | High (often quantitative in solution) | Dependent on reactant purity and purification steps | Stoichiometric addition, temperature control |

| Direct Combination | Mg metal, I₂ | Anhydrous Diethyl Ether or THF | Good to excellent (often >80-90% for subsequent in-situ use)[4] | High, if conducted under strictly anhydrous conditions | Inert atmosphere, anhydrous solvents, activation of Mg surface |

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Workflow for this compound Synthesis via Acid-Base Neutralization.

Caption: Workflow for Anhydrous this compound Synthesis via Direct Combination.

References

Core Reaction Mechanisms Involving Magnesium Iodide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium iodide (MgI₂) is a versatile and effective Lewis acid catalyst and reagent in a variety of fundamental organic transformations. Its utility spans from the promotion of classic carbon-carbon bond-forming reactions to facilitating unique cycloadditions and stereoselective syntheses. This in-depth technical guide elucidates the core reaction mechanisms involving MgI₂, providing detailed experimental protocols for key transformations, and presenting quantitative data to inform reaction optimization. The Lewis acidic nature of the magnesium center, coupled with the nucleophilic character of the iodide counterion, underpins its diverse reactivity profile. This document serves as a comprehensive resource for researchers seeking to leverage the unique properties of MgI₂ in synthetic chemistry and drug development.

Introduction to this compound in Organic Synthesis

This compound, an inorganic salt, has carved a niche in organic synthesis as a mild yet effective Lewis acid.[1] It exists in anhydrous form (MgI₂) and as various hydrates, with the anhydrous form, often prepared as its etherate complex (MgI₂·OEt₂), being most relevant for anhydrous reactions. The preparation of anhydrous MgI₂ typically involves the reaction of magnesium turnings with iodine in a suitable ether solvent.[2] The utility of MgI₂ stems from the ability of the magnesium cation to coordinate with Lewis basic sites, such as carbonyl oxygens, thereby activating the substrate towards nucleophilic attack. This principle is central to its application in a range of reactions, including aldol (B89426) additions, Baylis-Hillman reactions, epoxide ring-openings, and cycloadditions.

Aldol and Related Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. This compound has emerged as a valuable promoter for achieving high levels of stereocontrol, particularly in anti-selective aldol additions.

Anti-Selective Aldol Addition of Ketones

This compound, in the presence of a secondary amine such as piperidine (B6355638), facilitates the direct aldol addition of unmodified ethyl ketones to aldehydes, yielding anti-3-hydroxy ketones with high selectivity.[3] The reaction is believed to proceed through a magnesium enolate intermediate.[3]

The proposed mechanism involves the formation of a magnesium enolate, which then reacts with the aldehyde through a chair-like transition state to afford the anti-aldol product.

Caption: Proposed mechanism for the MgI₂-promoted anti-selective aldol reaction.

| Entry | Ketone | Aldehyde (R) | Product anti/syn Ratio | Yield (%) | Reference |

| 1 | Propiophenone | Benzaldehyde (B42025) | 95/5 | 91 | [4] |

| 2 | Propiophenone | p-Cl-Benzaldehyde | 96/4 | 93 | [4] |

| 3 | Propiophenone | p-MeO-Benzaldehyde | 94/6 | 89 | [4] |

| 4 | 2-Pentanone | Benzaldehyde | 93/7 | 85 | [4] |

-

To a dry 25 mL flask, add dichloromethane (B109758) (5.0 mL), aldehyde (1.0 mmol, 1.0 equiv), ketone (1.4 mmol, 1.4 equiv), and this compound (1.4 mmol, 398.0 mg, 98% purity).

-

Protect the resulting mixture with a nitrogen atmosphere.

-

At room temperature, add piperidine (1.5 mmol, 0.147 mL) dropwise via a syringe.

-

Stir the resulting mixture for 2 hours at room temperature.

-

Quench the reaction by the addition of dilute 2N HCl (4.0 mL).

-

Evaporate the dichloromethane completely and add 8.0 mL of ethyl acetate (B1210297) to the mixture.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mukaiyama Aldol Reaction

This compound etherate is an efficient catalyst for the Mukaiyama-type aldol coupling of silyl (B83357) enolates with aldehydes and acetals.[5] This reaction proceeds under mild conditions and exhibits high chemoselectivity.[5]

The Lewis acidic MgI₂ activates the aldehyde by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the silyl enol ether.

Caption: General mechanism of the MgI₂-catalyzed Mukaiyama aldol reaction.

Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that typically suffers from slow reaction rates. This compound has been shown to significantly accelerate the MBH reaction, particularly in the presence of a chiral DMAP catalyst for enantioselective transformations.[6]

Asymmetric Morita-Baylis-Hillman Reaction

The use of MgI₂ as a cocatalyst with a planar chiral DMAP derivative efficiently promotes the asymmetric MBH reaction of cyclopentenone with various aldehydes, affording the products in good to excellent yields and enantiomeric excesses.[6]

The mechanism involves the initial formation of a zwitterionic enolate from the reaction of the DMAP catalyst with the enone. MgI₂ then acts as a Lewis acid to activate the aldehyde, facilitating the subsequent aldol-type addition.

Caption: Mechanism of the MgI₂-accelerated asymmetric Baylis-Hillman reaction.

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 1-Naphthaldehyde | 94 | 98 |

| 2 | p-Methoxybenzaldehyde | 73 | 95 |

| 3 | p-Nitrobenzaldehyde | 75 | 92 |

| 4 | Cyclohexanecarboxaldehyde | 85 | 88 |

-

Flush a dry standard glass test tube (150 x 22 mm) with a magnetic stirring bar with nitrogen at room temperature.

-

Into the tube, add this compound (341.0 mg, 1.2 mmol), benzaldehyde (0.1 mL, 1.0 mmol), menthyl propiolate (1.3 equiv.), and freshly distilled dichloromethane (8.0 mL).

-

Stir the mixture at 0°C for 18 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel.

Epoxide Ring-Opening Reactions

The ring-opening of epoxides is a versatile transformation for the synthesis of 1,2-difunctionalized compounds. This compound can act as both a Lewis acid to activate the epoxide and a source of iodide nucleophile.

Regioselective Ring-Opening

The regioselectivity of epoxide ring-opening with MgI₂ is dependent on the substrate and reaction conditions. In general, for unsymmetrical epoxides, the iodide will attack the less sterically hindered carbon in an Sₙ2-like fashion.

The magnesium ion coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. The iodide ion then attacks one of the carbon atoms, leading to the ring-opened product.

Caption: General mechanism for the MgI₂-mediated ring-opening of epoxides.

Cycloaddition Reactions

This compound is an effective promoter for "homo 3+2" dipolar cycloaddition reactions of nitrones with 1,1-cyclopropane diesters, leading to the synthesis of tetrahydro-1,2-oxazines in excellent yields and high diastereoselectivity.[7]

Synthesis of Tetrahydro-1,2-oxazines

This reaction can be performed with pre-formed nitrones or in a three-component fashion by combining an aldehyde, a hydroxylamine (B1172632), and the cyclopropane (B1198618) in the presence of catalytic MgI₂.[7]

MgI₂ activates the cyclopropane, facilitating a formal [3+2] cycloaddition with the nitrone.

Caption: Proposed mechanism for the MgI₂-promoted synthesis of tetrahydro-1,2-oxazines.

-

To a solution of the aldehyde (1.0 equiv) and hydroxylamine (1.1 equiv) in CH₂Cl₂ (0.2 M) is added MgI₂ (10 mol %).

-

The mixture is stirred at room temperature for 30 minutes.

-

The 1,1-cyclopropane diester (1.2 equiv) is added and the reaction is stirred at room temperature until complete consumption of the starting materials (monitored by TLC).

-

The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.

Preparation of Anhydrous this compound Etherate

For many of the aforementioned reactions, anhydrous conditions are crucial. This compound is often used as its diethyl etherate complex, which can be prepared in situ or isolated.

Caption: Workflow for the preparation of anhydrous this compound etherate.

Conclusion

This compound is a multifaceted reagent and catalyst in modern organic synthesis. Its ability to act as a mild Lewis acid, coupled with the nucleophilicity of its counterion, enables a wide array of chemical transformations. From stereoselective aldol and Baylis-Hillman reactions to efficient epoxide ring-openings and cycloadditions, MgI₂ offers a valuable tool for the construction of complex molecular architectures. The experimental protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize MgI₂ in their synthetic endeavors, paving the way for new discoveries in chemical synthesis and drug development.

References

- 1. myweb.ttu.edu [myweb.ttu.edu]

- 2. [PDF] Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter | Semantic Scholar [semanticscholar.org]

- 3. Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter [organic-chemistry.org]

- 4. myweb.ttu.edu [myweb.ttu.edu]

- 5. pubs.acs.org [pubs.acs.org]